ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE
Overview
Description
ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of fluorobenzamido, phenyl, pyrazole, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-fluorobenzamido intermediate: This involves the reaction of 4-fluorobenzoic acid with an amine to form the amide bond.
Synthesis of 1-phenyl-1H-pyrazole: This can be achieved through the cyclization of hydrazine with an appropriate diketone.
Coupling reactions: The 4-fluorobenzamido intermediate is then coupled with the 1-phenyl-1H-pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
- METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE
- ETHYL 2-(2-FLUOROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE is unique due to the presence of both the pyrazole and benzoate moieties, which provide a distinct set of chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4/c1-2-35-26(34)20-10-6-7-11-22(20)29-25(33)21-16-28-31(19-8-4-3-5-9-19)23(21)30-24(32)17-12-14-18(27)15-13-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWYKSOLENAWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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